Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
Overview
Description
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is a synthetic organic compound that belongs to the class of azido sugars It is characterized by the presence of an azido group at the third carbon position and a benzylidene acetal protecting group at the fourth and sixth carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylidene acetal formationThe reaction conditions often involve the use of azidotrimethylsilane or sodium azide in the presence of a suitable solvent and catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, azidotrimethylsilane, amines, thiols.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized benzylidene derivatives.
Scientific Research Applications
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside involves its ability to participate in nucleophilic substitution and reduction reactionsAdditionally, the benzylidene acetal group can influence the stereochemistry of reactions and provide stability to the molecule during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside
- Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
- Methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-D-threo-hex-2-enopyranoside
Uniqueness
Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is unique due to the specific positioning of the azido group and the benzylidene acetal protecting group. This unique structure allows for selective reactions and the formation of specific derivatives that are not easily accessible with other similar compounds .
Properties
IUPAC Name |
8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-18-12-7-10(16-17-15)13-11(20-12)8-19-14(21-13)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUTUWBOILDRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411199, DTXSID80978435 | |
Record name | AC1NQJIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-19-2, 62774-39-4 | |
Record name | NSC287056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC287048 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1NQJIO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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